Lineatin

Descripción

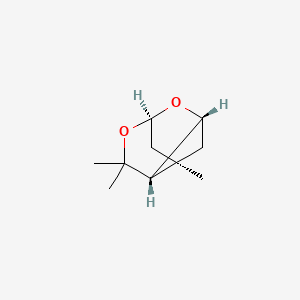

Structure

3D Structure

Propiedades

Número CAS |

65035-34-9 |

|---|---|

Fórmula molecular |

C10H16O2 |

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

(1R,2S,5R,7R)-1,3,3-trimethyl-4,6-dioxatricyclo[3.3.1.02,7]nonane |

InChI |

InChI=1S/C10H16O2/c1-9(2)8-6-4-10(8,3)5-7(11-6)12-9/h6-8H,4-5H2,1-3H3/t6-,7-,8+,10-/m1/s1 |

Clave InChI |

SHTFZHTWSLHVEB-BDNRQGISSA-N |

SMILES |

CC1(C2C3CC2(CC(O3)O1)C)C |

SMILES isomérico |

C[C@]12C[C@@H]3[C@H]1C(O[C@H](C2)O3)(C)C |

SMILES canónico |

CC1(C2C3CC2(CC(O3)O1)C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

lineatin lineatin, (+-)-isomer lineatin, (1S-(1alpha,2beta,5alpha,7beta))-isome |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Lineatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lineatin is a naturally occurring monoterpene and a potent aggregation pheromone of the striped ambrosia beetle, Trypodendron lineatum. This insect is a significant pest in coniferous forests across Europe and North America, causing extensive damage to timber resources. The unique tricyclic acetal structure of this compound and its biological activity have made it a subject of considerable interest in the fields of chemical ecology and synthetic organic chemistry. Its primary application lies in pest management strategies, where it is used as a lure in traps to monitor and control beetle populations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and the biological signaling pathway associated with this compound.

Chemical Structure and Properties

This compound is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The naturally active enantiomer is (+)-Lineatin.

-

IUPAC Name: (1R,4S,5R,7R)-3,3,7-trimethyl-2,9-dioxatricyclo[3.3.1.0⁴,⁷]nonane[1]

The structure consists of a fused tricyclic system containing a cyclobutane ring and two oxygen-containing heterocyclic rings. The stereochemistry of the naturally active (+)-lineatin has been confirmed as (1R, 4S, 5R, 7R) through X-ray crystallographic analysis of synthetic intermediates.[4] Other enantiomers of this compound exhibit no biological activity as an attractant.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data for (+)-Lineatin.

Table 1: Physicochemical Properties of (+)-Lineatin

| Property | Value | Reference |

| Appearance | Oil | [3] |

| Boiling Point | 70 °C at 10 mmHg | [3] |

| Optical Rotation [α]D | +209.1° (c 0.93, acetone) | [5] |

| Enantiomeric Excess | >99.5% ee (for synthetic sample) | [5] |

Table 2: Spectroscopic Data for (+)-Lineatin

| Spectroscopic Method | Expected Key Signals / Fragments |

| ¹H NMR | Signals corresponding to methyl groups (singlets and doublets), methylene protons, and methine protons on the tricyclic core. Chemical shifts would be expected in the upfield region (approx. 0.9-4.5 ppm). |

| ¹³C NMR | Signals for ten distinct carbon atoms, including methyl, methylene, methine, and quaternary carbons (including acetal carbons with shifts in the 90-110 ppm range). |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 168. Key fragmentation would involve the cleavage of the tricyclic system. Common fragments would likely include the loss of methyl groups (m/z = 153) and other characteristic cleavages of the acetal and cyclobutane rings. The base peak is often a stable carbocation resulting from a specific fragmentation pathway. |

Synthesis of (+)-Lineatin

The total synthesis of this compound has been a significant challenge and a showcase for stereoselective synthetic strategies. Several routes have been developed, with a notable recent approach achieving a 14% overall yield in 14 steps.[5] A critical step in this efficient synthesis is a diastereoselective photochemical [2+2] cycloaddition to construct the cyclobutane ring.[5]

Experimental Protocols

The following is a representative protocol for the key photochemical [2+2] cycloaddition step, based on generalized procedures for similar reactions.

Protocol: Diastereoselective Photochemical [2+2] Cycloaddition

Objective: To construct the cyclobutane core of a this compound precursor via photochemical cycloaddition of an alkene to a chiral 2(5H)-furanone derivative.

Materials:

-

(S)-4-methyl-5-O-pivaloyloxymethyl-2(5H)-furanone (starting material)

-

(Z)-1,2-dichloroethylene (alkene)

-

Acetone (photosensitizer and solvent)

-

Argon gas supply

-

Quartz photoreactor vessel

-

High-pressure mercury lamp (or other suitable UV source)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (eluents)

Procedure:

-

A solution of the chiral 2(5H)-furanone and an excess of (Z)-1,2-dichloroethylene in acetone is prepared in a quartz photoreactor vessel.

-

The solution is deoxygenated by bubbling with argon for 30 minutes to prevent quenching of the excited state.

-

The vessel is sealed and placed in a cooling bath to maintain a constant temperature during the reaction.

-

The reaction mixture is irradiated with a high-pressure mercury lamp. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent and excess alkene are removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired cycloadduct.

-

The stereochemistry and purity of the product are confirmed by NMR spectroscopy and chiral GC analysis.

This protocol is a generalized representation. For a specific, detailed procedure, consult the primary literature, such as Alibés, R., et al. (2004). Organic Letters, 6(9), 1449-1452.[5]

Biological Activity and Signaling Pathway

This compound functions as an aggregation pheromone, attracting both male and female ambrosia beetles to a suitable host tree for mass attack and colonization. The perception of this compound occurs in the beetle's antennae and initiates a well-defined olfactory signaling cascade.

Insect Olfactory Signaling Pathway

The binding of a pheromone like this compound to an olfactory receptor on a sensory neuron is the primary event that leads to a behavioral response. This process involves several key proteins. The logical flow of this signaling pathway is depicted below.

Caption: Generalized insect pheromone signal transduction pathway.

This pathway can be described as follows:

-

Binding and Transport: Volatile this compound molecules enter the aqueous environment of the sensillar lymph through pores in the insect's antennal sensilla. Here, they are bound by Odorant Binding Proteins (OBPs).

-

Receptor Interaction: The this compound-OBP complex transports the pheromone to the dendritic membrane of an olfactory sensory neuron. The Sensory Neuron Membrane Protein 1 (SNMP1) is thought to facilitate the transfer of the lipophilic pheromone to the receptor.

-

Channel Activation: this compound binds to a specific Olfactory Receptor (OR). Insect ORs are unique in that they form a ligand-gated ion channel, typically as a complex with a highly conserved co-receptor known as Orco.

-

Signal Transduction: Upon binding, the OR-Orco channel opens, allowing an influx of cations (such as Na⁺ and Ca²⁺) into the neuron.

-

Neural Impulse: This ion influx causes a depolarization of the neuronal membrane, which, if it reaches a certain threshold, generates an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, leading to a behavioral response (e.g., flight towards the pheromone source).

Conclusion

This compound remains a molecule of high interest due to its unique chemical architecture and its crucial role in the chemical ecology of the ambrosia beetle. The stereoselective synthesis of its biologically active enantiomer, (+)-Lineatin, has been a significant achievement in organic chemistry, providing essential material for pest management applications. Understanding its structure and the olfactory signaling pathway it triggers is fundamental for developing more effective and environmentally benign strategies for controlling forest pests. Further research into the specific olfactory receptors involved and the detailed biophysical interactions could pave the way for the design of novel semiochemicals with enhanced potency and specificity.

References

Lineatin discovery and historical context

An In-depth Technical Guide to the Discovery and Historical Context of Lineatin

This guide provides a comprehensive overview of the discovery, synthesis, and biological function of this compound, an aggregation pheromone of the striped ambrosia beetle, Trypodendron lineatum. It is intended for researchers, scientists, and drug development professionals interested in the chemical ecology and potential applications of this semiochemical.

Discovery and Historical Context

This compound was first isolated in 1977 by J. G. MacConnell and his colleagues from the frass (a mixture of fecal matter and wood fragments) produced by female striped ambrosia beetles, Trypodendron lineatum (Olivier).[1][2] This beetle is a significant pest of coniferous forests across Europe and North America, causing extensive damage to timber.[1] The discovery of this compound as the key component of the beetle's aggregation pheromone opened up new possibilities for pest management through mass trapping.[1][3]

The name "this compound" is derived from the species name of the insect from which it was first identified.[4] Early research focused on determining its complex chemical structure and identifying the biologically active stereoisomer. Through synthesis and field testing, the (+)-enantiomer was identified as the sole active form, with the absolute configuration of (+)-(1R,4S,5R,7R)-3,3,7-trimethyl-2,9-dioxatricyclo[3.3.1.04,7]nonane.[1][5][6]

Chemical Synthesis and Biosynthesis

2.1. Total Synthesis

The unique tricyclic acetal structure of this compound has made it an attractive target for organic chemists.[1] Several total synthesis routes have been developed since its structure was elucidated. Initial methods reported low overall yields, typically in the range of 0.5–2%.[1]

A more recent and highly efficient stereoselective synthesis was developed, achieving a 14% overall yield in 14 steps, starting from a homochiral 2(5H)-furanone.[3] This route's key steps include a diastereoselective photochemical [2 + 2] cycloaddition to construct the cyclobutane ring and a regiocontrolled oxymercuration reaction.[3] The final product was of high enantiomeric purity (>99.5% ee).[3]

Table 1: Comparison of Selected this compound Synthesis Routes

| Starting Material | Key Reactions | Number of Steps | Overall Yield (%) | Enantiomeric Purity | Reference |

| Homochiral 2(5H)-furanone | Photochemical [2+2] cycloaddition, Regiocontrolled oxymercuration | 14 | 14 | >99.5% ee | [3] |

| Various early routes | Multiple approaches | Not specified | 0.5 - 2 | Not specified | [1] |

| D-ribonolactone | Chiral synthesis approach | Not specified | Not specified | Not specified | [7] |

2.2. Biosynthesis

The precise biosynthetic pathway of this compound in T. lineatum has not been fully elucidated.[1] However, it is proposed that this compound, a monoterpene, is derived from a monoterpenoid precursor through oxidation and cyclization reactions.[1] It is believed to be synthesized de novo by the beetle, rather than being sequestered from its host tree.[8]

Below is a diagram illustrating the proposed general biosynthetic pathway for this compound.

Mechanism of Action: Olfactory Detection

This compound is detected by specialized olfactory sensory neurons (OSNs) located in sensory hairs, called sensilla, on the beetle's antennae.[9][10] Recent research has identified a specific odorant receptor, TlinOR13, as the highly selective receptor for this compound in T. lineatum.[9] This receptor is abundantly expressed on the antennae, consistent with the high abundance of this compound-sensitive OSNs.[9][10]

The general mechanism of insect pheromone detection involves the binding of the pheromone molecule to an odorant receptor (OR). This OR is part of a complex with a highly conserved co-receptor known as Orco.[9][11] The binding of the ligand (this compound) to the OR (TlinOR13) induces a conformational change in the OR-Orco complex, opening a non-selective cation channel.[3][9] The resulting influx of cations depolarizes the OSN, generating an electrical signal that is transmitted to the antennal lobe of the beetle's brain.[1][11]

Experimental Protocols

The study of this compound has employed a range of analytical and electrophysiological techniques. Below are summaries of key experimental protocols.

4.1. Isolation and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating and identifying volatile compounds like this compound from complex mixtures such as beetle frass or synthetic reaction products.[12][13]

-

Sample Preparation: Volatiles are typically extracted from the source material (e.g., beetle frass) using a non-polar solvent like pentane or hexane. The extract is then concentrated.

-

Gas Chromatography: The extract is injected into a gas chromatograph. A typical setup for pheromone analysis would use a non-polar capillary column (e.g., DB-5 or HP-5ms). The oven temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate compounds based on their boiling points and column affinity.

-

Mass Spectrometry: As compounds elute from the GC column, they enter a mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to known standards or libraries for positive identification.[8][14]

-

Chiral Analysis: To separate enantiomers, a chiral GC column (e.g., Cyclodex-B) is used, which allows for the quantification of the enantiomeric excess (ee) of a sample.[15]

References

- 1. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of olfactory sensory neurons in the striped ambrosia beetle Trypodendron lineatum [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound ENANTIOMER PREFERENCE, FLIGHT PERIODS, AND EFFECT OF PHEROMONE CONCENTRATION AND TRAP LENGTH ON THREE SYMPATRIC SPECIES OF TRYPODENDRON (COLEOPTERA: SCOLYTIDAE) | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 7. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 8. Peak alignment of gas chromatography-mass spectrometry data with deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Expressed Odorant Receptor Orthologs Detect the Aggregation Pheromone this compound in Trypodendron Ambrosia Beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.mpg.de [pure.mpg.de]

- 11. Frontiers | Pheromone Transduction in Moths [frontiersin.org]

- 12. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

The Enigmatic Path to a Pheromone: Unraveling the Biosynthesis of Lineatin in Trypodendron lineatum

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lineatin is a potent aggregation pheromone produced by the female striped ambrosia beetle, Trypodendron lineatum, a significant pest of coniferous forests in Europe and North America.[1] Its unique tricyclic acetal structure and crucial role in the beetle's life cycle have made it a subject of interest for pest management strategies involving mass trapping.[1] Despite numerous successful total syntheses of this compound, its natural biosynthetic pathway within the beetle remains largely unelucidated and stands as a critical knowledge gap. This technical guide synthesizes the current understanding, proposes a putative biosynthetic pathway based on established principles of terpenoid biosynthesis, and outlines experimental approaches that could illuminate this complex process. While direct experimental evidence for the biosynthesis of this compound is scarce, this paper aims to provide a foundational resource for researchers dedicated to deciphering the enzymatic machinery and metabolic precursors leading to this key semiochemical.

Introduction: The Biological Significance of this compound

The striped ambrosia beetle, Trypodendron lineatum, inflicts considerable economic damage on the timber industry by boring into the sapwood of conifers.[1] The beetle's life cycle is intrinsically linked to its chemical communication system. Upon locating a suitable host tree, typically a stressed or dying conifer, the female beetle initiates boring and releases the aggregation pheromone, (+)-lineatin.[2][3] This powerful chemical signal attracts conspecific males and other females to the host, leading to mass infestation. The biologically active enantiomer is (+)-(1R,4S,5R,7R)-3,3,7-trimethyl-2,9-dioxatricyclo[3.3.1.04,7]nonane.[1] Understanding the biosynthesis of this compound is not only of fundamental scientific interest but also holds potential for the development of novel, sustainable pest control methods.

The Proposed Biosynthetic Pathway of this compound

Direct experimental studies on the biosynthetic pathway of this compound in T. lineatum are currently absent from the scientific literature. However, based on its chemical structure as a monoterpenoid, a plausible pathway can be proposed, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). It is suggested that this compound is derived from a monoterpenoid precursor through oxidation and cyclization, though this has not been experimentally proven.[1]

The proposed pathway likely proceeds as follows:

-

Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by a prenyltransferase enzyme, GPP synthase, to form the C10 precursor, geranyl pyrophosphate.

-

Formation of a Monoterpene Intermediate: GPP is then likely converted into a cyclic monoterpene by a terpene synthase (TPS). The exact structure of this intermediate is unknown.

-

Oxidation and Cyclization: The monoterpene intermediate would then undergo a series of oxidation and cyclization reactions to form the characteristic tricyclic acetal structure of this compound. These steps are likely catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes.

Quantitative Data Summary

A thorough review of the existing literature reveals a notable absence of quantitative data regarding the biosynthesis of this compound in Trypodendron lineatum. Key metrics such as the in vivo concentrations of precursors, the kinetic parameters of putative biosynthetic enzymes, and the yield of this compound from its precursors have not been experimentally determined. This lack of data underscores the nascent stage of research into this specific biosynthetic pathway and highlights a significant area for future investigation. The tables below are presented as templates for future research findings.

Table 1: Putative Precursor Concentrations in T. lineatum

| Precursor | Tissue/Life Stage | Concentration (μg/g or pmol/g) | Method of Detection | Reference |

| IPP | Pheromone Gland (Female) | Data not available | LC-MS/MS | - |

| DMAPP | Pheromone Gland (Female) | Data not available | LC-MS/MS | - |

| GPP | Pheromone Gland (Female) | Data not available | LC-MS/MS | - |

Table 2: Hypothetical Enzyme Kinetic Parameters for this compound Biosynthesis

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Vmax | Reference |

| GPP Synthase | IPP, DMAPP | Data not available | Data not available | Data not available | - |

| This compound-specific TPS | GPP | Data not available | Data not available | Data not available | - |

| Cytochrome P450s | Monoterpene Intermediate | Data not available | Data not available | Data not available | - |

Experimental Protocols for Elucidating the Biosynthetic Pathway

To address the current knowledge gap, a multi-faceted experimental approach is required. The following protocols provide a roadmap for future research endeavors.

Identification of Biosynthetic Tissues and Precursor Feeding Studies

Objective: To identify the site of this compound biosynthesis and to confirm the involvement of isoprenoid precursors.

Methodology:

-

Microdissection and Rearing: Dissect various tissues (e.g., fat body, Malpighian tubules, gut, specialized glandular structures) from female T. lineatum.

-

In Vitro Culture and Radiolabeling: Culture the dissected tissues in a suitable insect cell culture medium. Introduce a radiolabeled precursor, such as [14C]-acetate or [3H]-mevalonate.

-

Pheromone Extraction and Analysis: After an incubation period, extract the culture medium and tissues with a non-polar solvent (e.g., hexane). Analyze the extracts for the presence of radiolabeled this compound using techniques such as thin-layer chromatography (TLC) followed by autoradiography, or gas chromatography-mass spectrometry (GC-MS) coupled with a radioactivity detector.

-

Control Experiments: Run parallel experiments with heat-inactivated tissues and without the addition of labeled precursors to serve as negative controls.

Transcriptomic Analysis and Enzyme Discovery

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

-

RNA Sequencing: Extract total RNA from the identified biosynthetic tissues of pheromone-producing female beetles and from a control group (e.g., male beetles or non-pheromone-producing females).

-

De Novo Transcriptome Assembly and Annotation: Perform high-throughput RNA sequencing (RNA-Seq). Assemble the transcriptome and annotate the resulting contigs by comparing them to known protein databases (e.g., NCBI nr, Swiss-Prot).

-

Differential Gene Expression Analysis: Identify genes that are significantly upregulated in the pheromone-producing females. Focus on gene families known to be involved in terpenoid biosynthesis, such as terpene synthases, cytochrome P450s, and short-chain dehydrogenases/reductases.

-

Phylogenetic Analysis: Perform phylogenetic analysis of the candidate genes to infer their evolutionary relationships with known insect terpene synthases and other related enzymes.

Functional Characterization of Candidate Enzymes

Objective: To confirm the function of the identified candidate enzymes.

Methodology:

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of the candidate genes into an appropriate expression vector (e.g., for expression in E. coli, yeast, or insect cells).

-

Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with the putative substrates. For example, a candidate terpene synthase would be incubated with GPP, and the products analyzed by GC-MS. Candidate cytochrome P450s would be assayed with the product of the terpene synthase reaction in the presence of a P450 reductase and NADPH.

-

Product Identification: Compare the mass spectra and retention times of the enzymatic products with those of authentic standards of this compound and potential intermediates.

Conclusion and Future Directions

The biosynthesis of this compound in Trypodendron lineatum represents a fascinating and unexplored area of insect biochemistry. While a plausible pathway can be proposed based on the principles of monoterpenoid metabolism, experimental validation is critically needed. The methodologies outlined in this guide, from classical radiolabeling studies to modern transcriptomic and functional genomic approaches, provide a clear path forward for researchers. Elucidating this pathway will not only contribute to our fundamental understanding of insect chemical ecology but may also pave the way for the development of innovative and environmentally benign strategies for the management of this significant forest pest. Future research should prioritize the identification of the specific enzymes involved, their genetic regulation, and the physiological factors that control the production of this vital pheromone.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Few chemoreceptor genes in the ambrosia beetle Trypodendron lineatum may reflect its specialized ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of olfactory sensory neurons in the striped ambrosia beetle Trypodendron lineatum [frontiersin.org]

An In-depth Technical Guide to the Natural Sources and Occurrence of Lineatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lineatin (3,3,7-trimethyl-2,9-dioxatricyclo[3.3.1.04,7]nonane) is a potent aggregation pheromone that plays a crucial role in the chemical ecology of several ambrosia beetle species.[1] First identified from the frass of the striped ambrosia beetle, Trypodendron lineatum (Olivier), it is a key semiochemical that mediates host colonization and mating behavior.[2][3] This guide provides a comprehensive overview of the natural sources, biosynthesis, and ecological significance of this compound, along with detailed experimental protocols for its study.

Natural Sources and Ecological Occurrence

The primary natural source of this compound is the female striped ambrosia beetle, Trypodendron lineatum, a significant pest of coniferous forests in Europe and North America.[2]

-

Pheromone Production: Female beetles produce and release this compound to initiate mass attacks on suitable host trees.[1][4] These hosts are typically stressed, dying, or recently felled coniferous trees. The initial attraction to these hosts is often guided by the primary attractant ethanol, which accumulates in the tissues of such trees.[4]

-

Aggregation and Mating: Once a female pioneer has initiated a gallery in the sapwood, the released this compound acts as a powerful aggregation pheromone, attracting both males and females to the host log.[1][4] This mass colonization overwhelms the tree's defenses. Mating occurs on the surface of the log before the male follows the female into the gallery to assist in removing boring dust, a behavior that increases the gallery's productivity.[1]

-

Sympatric Species: Other species in the Trypodendron genus, such as T. rufitarsus and T. retusum, also utilize this compound as an aggregation pheromone.[5][6] However, species-specific responses to different enantiomers of this compound can contribute to reproductive isolation.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been experimentally elucidated in detail.[2] However, it is classified as a monoterpene with a unique tricyclic acetal structure.[2] A proposed pathway suggests that this compound is derived from a monoterpenoid precursor through a series of oxidation and cyclization reactions. This proposed pathway draws parallels to the biosynthesis of the iridoid class of terpenoids.[2]

Quantitative Data: Enantiomer Specificity

The biological activity of this compound is highly dependent on its stereochemistry. Trypodendron lineatum is specifically attracted to the (+)-enantiomer. The presence of the (-)-enantiomer does not enhance, and may even inhibit, the response. This enantiomeric specificity is a key factor in the chemical ecology and reproductive isolation of sympatric Trypodendron species.

| Species | Attractant Enantiomer(s) | Response to (-)-Lineatin | Reference(s) |

| Trypodendron lineatum | (+)-Lineatin | No attraction | [5][6][7] |

| Trypodendron rufitarsus | (+)-Lineatin | No attraction | [5][6] |

| Trypodendron retusum | (+)-Lineatin | No attraction | [5][6] |

| Trypodendron betulae | Not attracted to this compound | N/A | [5][6] |

Experimental Protocols

The study of this compound and its role in insect behavior involves several key experimental techniques.

Protocol: Single Sensillum Recording (SSR) for Olfactory Neuron Characterization

This electrophysiological technique is used to measure the responses of individual olfactory sensory neurons (OSNs) on the beetle's antenna to specific odorants, including this compound.[8][9]

Objective: To identify and characterize OSNs that respond to this compound and other semiochemicals.

Methodology:

-

Beetle Preparation: An adult T. lineatum is immobilized in a pipette tip or on a slide with wax, leaving one antenna exposed and accessible.

-

Electrode Placement: A sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of an olfactory sensillum to make contact with the neuron(s) within. A reference electrode is inserted into another part of the beetle's body, often the head or an eye.

-

Odorant Delivery: A continuous stream of purified, humidified air is passed over the antenna through a delivery tube. Test odorants (e.g., (+)-Lineatin dissolved in a solvent and applied to filter paper) are introduced into the airstream for a controlled duration (e.g., 500 ms).

-

Signal Recording: The electrical activity (action potentials or "spikes") of the OSN is amplified, filtered, and recorded using specialized software.

-

Data Analysis: The spike frequency in response to the stimulus is compared to the baseline activity before the stimulus. A significant increase in spike frequency indicates a response. The response profiles of different neurons to a panel of compounds are used to classify OSN types.[8]

Protocol: Field Trapping Bioassay

Field trapping experiments are essential for determining the behavioral activity of pheromones under natural conditions.

Objective: To assess the attractiveness of different this compound enantiomers, concentrations, and blends to wild populations of Trypodendron species.

Methodology:

-

Trap Selection and Placement: Multiple-funnel traps are commonly used.[7] Traps are deployed in a forested area known to have an active population of T. lineatum. A grid or transect layout is used, with traps spaced sufficiently far apart (e.g., >20 meters) to avoid interference.

-

Bait Preparation: Lures are prepared with specific enantiomeric ratios (e.g., 100% (+)-Lineatin, 50:50 (+/-)-Lineatin) and release rates.[5][7] A host volatile synergist like ethanol is often included.[7] A control trap with no pheromone is also included.

-

Experimental Design: A randomized complete block design is typically employed to account for spatial variability in the environment. Each block contains one of each treatment (bait type).

-

Trap Servicing: Traps are checked at regular intervals (e.g., weekly) throughout the flight period of the beetles. Captured insects are collected, counted, and identified by species and sex.

-

Data Analysis: The mean catch per trap for each treatment is calculated. Statistical analyses (e.g., ANOVA followed by a means separation test) are used to determine if there are significant differences in attraction between the different baits.

Conclusion

This compound is a fundamentally important semiochemical in the life cycle of the striped ambrosia beetle, T. lineatum, and related species. Its natural occurrence as a female-produced aggregation pheromone facilitates the rapid colonization of host material necessary for successful reproduction. While its biosynthesis is thought to follow a monoterpenoid pathway, further research is required for full elucidation. The high enantiomeric specificity of the beetle's response to (+)-Lineatin underscores the precision of chemical communication in insects. The experimental protocols detailed herein provide a foundation for researchers investigating the chemical ecology of this and other insect pheromone systems.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Few chemoreceptor genes in the ambrosia beetle Trypodendron lineatum may reflect its specialized ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trypodendron lineatum - Wikipedia [en.wikipedia.org]

- 5. This compound ENANTIOMER PREFERENCE, FLIGHT PERIODS, AND EFFECT OF PHEROMONE CONCENTRATION AND TRAP LENGTH ON THREE SYMPATRIC SPECIES OF TRYPODENDRON (COLEOPTERA: SCOLYTIDAE) | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of olfactory sensory neurons in the striped ambrosia beetle Trypodendron lineatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.mpg.de [pure.mpg.de]

The Ecological Role of Lineatin in Ambrosia Beetle Communication: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of lineatin, a key aggregation pheromone in the chemical communication systems of several ambrosia beetle species, primarily within the Trypodendron genus. We will explore its fundamental role in host colonization and mate-finding, the synergistic interactions with host kairomones, the underlying neural detection mechanisms, and the experimental protocols used to elucidate these functions. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and experimental workflow diagrams.

Introduction: The Function of this compound

Ambrosia beetles (subfamily Scolytinae) are wood-boring insects that engage in an obligate symbiotic relationship with fungi.[1][2] These beetles construct galleries in the xylem of weakened or dying trees, where they cultivate fungal gardens as the sole food source for their larvae.[1][3][4][5] Effective host selection and colonization are therefore critical for reproductive success. This process is mediated by a sophisticated chemical communication system involving both host-produced volatiles (kairomones) and beetle-produced semiochemicals (pheromones).

This compound (3,3,7-trimethyl-2,9-dioxatricyclononane) is a potent, female-produced aggregation pheromone utilized by several ambrosia beetle species, most notably the striped ambrosia beetle, Trypodendron lineatum.[3][6][7] Upon locating a suitable host, pioneering females release this compound to attract conspecifics—both male and female—to initiate a mass attack, overwhelm host tree defenses, and secure the resource for breeding.[3][7] The biologically active enantiomer has been identified as (+)-lineatin, which is specifically detected by sympatric species such as T. lineatum, T. domesticum, and T. signatum.[1][8][9] The (-)-enantiomer is inactive and does not appear to have a synergistic or repellent effect.[9]

Chemical Ecology: Synergism and Specificity

The efficacy of this compound as an attractant is significantly enhanced by the presence of host tree volatiles, creating a multi-layered chemical message that signals a suitable breeding site.

Synergism with Host Kairomones

Ambrosia beetles are primarily attracted to stressed, dead, or dying trees.[3] These trees release ethanol as a product of anaerobic respiration.[4][10][11] Ethanol is a universal attractant for most ambrosia beetles, signaling a weakened host with reduced defensive capabilities.[6][10][11][12][13] For conifer-infesting species like T. lineatum, the monoterpene α-pinene is also a key indicator of a suitable host.[4][8]

The combination of this compound with ethanol and/or α-pinene acts synergistically, resulting in a significantly stronger attraction than any of the compounds alone.[8][14][15][16] This blend of signals provides precise information: the presence of ethanol and α-pinene indicates a suitable host tree, while this compound signals the presence of conspecifics, initiating the aggregation and mass colonization behavior.[17]

Interspecific Interactions

Chemical cues also play a role in mediating competition and reproductive isolation among different ambrosia beetle species. For instance, the aggregation pheromone of Gnathotrichus sulcatus, sulcatol, has been shown to reduce the capture of T. lineatum in this compound-baited traps.[18] This antagonistic interaction likely helps in resource partitioning between co-occurring species. Conversely, some species may eavesdrop on the chemical signals of others; T. lineatum has been observed responding to frontalin, a pheromone used by several Dendroctonus bark beetle species, suggesting it may use these signals as a kairomone to locate hosts colonized by other beetles.[17]

Quantitative Analysis of Semiochemical Effects

The synergistic effects of combining this compound with host kairomones have been quantified in numerous field trapping studies. The following table summarizes representative data on the response of Trypodendron lineatum to various semiochemical baits.

| Ambrosia Beetle Species | Semiochemical Treatment (Lure) | Relative Trap Catch / Effect | Key Finding | Reference |

| Trypodendron lineatum | This compound alone | Baseline | Pheromone is attractive alone. | [14] |

| Trypodendron lineatum | This compound + α-pinene | Significantly higher than this compound alone. | α-pinene synergizes pheromone attraction. | [14] |

| Trypodendron lineatum | This compound + Ethanol | Significantly higher than this compound alone. | Ethanol synergizes pheromone attraction. | [14][18] |

| Trypodendron lineatum | This compound + Ethanol + α-pinene | Significantly higher than this compound alone or this compound with one kairomone. | The combination of both host volatiles provides the strongest synergistic effect. | [14][18] |

| Trypodendron lineatum | This compound + Sulcatol | Significantly reduced catch compared to this compound alone. | The pheromone of a competing species (G. sulcatus) has an antagonistic effect. | [18] |

| Trypodendron lineatum | This compound + Ethanol + α-pinene + Sulcatol | Significantly reduced catch compared to the three-component lure without sulcatol. | The antagonistic effect of sulcatol persists even in the presence of strong synergists. | [18] |

Signaling and Detection

The perception of this compound begins at the molecular level in the beetle's antennae, which are equipped with specialized olfactory sensory neurons (OSNs).

Olfactory Sensory Neurons (OSNs)

Studies using single-sensillum recordings (SSR) have demonstrated that the antennae of T. lineatum possess a large population of OSNs that are highly specific to (+)-lineatin.[1][4] These neurons are the most abundant type found on the antennal club, underscoring the pheromone's central importance in the beetle's chemical ecology.[5] While some this compound-responsive neurons respond exclusively to the pheromone, others show weak secondary responses to other compounds, though the biological significance of these minor responses is not fully understood.[4]

Odorant Receptors (ORs)

The specificity of these OSNs is conferred by specialized odorant receptors (ORs) expressed in the neuronal membrane. Recent research has identified the specific pheromone receptors for this compound in T. lineatum and its congener T. domesticum.[1] A pair of highly expressed orthologous receptors, TlinOR13 and TdomOR13, were functionally characterized and shown to respond exclusively to this compound when tested against a panel of 38 ecologically relevant compounds.[1] This demonstrates a functionally conserved and highly specific molecular mechanism for pheromone detection in these species.

Signaling Pathway Diagram

The following diagram illustrates the process from the reception of the this compound molecule to the generation of a neural signal.

References

- 1. Highly Expressed Odorant Receptor Orthologs Detect the Aggregation Pheromone this compound in Trypodendron Ambrosia Beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trypodendron lineatum - Wikipedia [en.wikipedia.org]

- 3. Few chemoreceptor genes in the ambrosia beetle Trypodendron lineatum may reflect its specialized ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of olfactory sensory neurons in the striped ambrosia beetle Trypodendron lineatum [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. semiochemical.com [semiochemical.com]

- 7. Pheromones of three ambrosia beetles in the Euwallacea fornicatus species complex: ratios and preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Semiochemical-mediated aggregation of the ambrosia beetle <i>Trypodendron betulae</i> (Coleoptera: Curculionidae: Scolytinae) - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Using ethanol and other lures to monitor invasive ambrosia beetles in endemic populations: case study from the Czech Republic [frontiersin.org]

- 11. research.unipd.it [research.unipd.it]

- 12. research.unipd.it [research.unipd.it]

- 13. researchgate.net [researchgate.net]

- 14. Effect of ethanol and α-pinene on response of ambrosia beetle,Trypodendron lineatum, to this compound-baited funnel and drainpipe traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dosage response of the ambrosia beetle Trypodendron lineatum (Oliver) (Coleoptera, Scolytidae) to semiochemicals | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. RESPONSE BY THE STRIPED AMBROSIA BEETLE, TRYPODENDRON LINEATUM (OLIVIER), TO THE BARK BEETLE PHEROMONE, FRONTALIN | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 18. A FURTHER EVALUATION OF THE INTERACTIONS BETWEEN THE PHEROMONES AND TWO HOST KAIROMONES OF THE AMBROSIA BEETLES TRYPODENDRON LINEATUM AND GNATHOTRICHUS SULCATUS (COLEOPTERA: SCOLYTIDAE) | The Canadian Entomologist | Cambridge Core [cambridge.org]

Olfactory Response of Trypodendron spp. to Lineatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the olfactory response of Trypodendron species, primarily the striped ambrosia beetle (Trypodendron lineatum), to its aggregation pheromone, lineatin. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and a putative signaling pathway to serve as a comprehensive resource for researchers in chemical ecology, neuroethology, and pest management.

Introduction

The striped ambrosia beetle, Trypodendron lineatum, is a significant pest of coniferous forests in the Holarctic region.[1][2] These beetles utilize a sophisticated chemical communication system to locate suitable host trees and mates, in which the aggregation pheromone this compound plays a central role.[1][2] Understanding the mechanisms underlying the detection of this compound by Trypodendron spp. is crucial for developing effective and environmentally benign pest management strategies. This guide details the physiological and behavioral responses of these beetles to this compound, focusing on the neuronal mechanisms of olfaction.

Quantitative Olfactory Responses

The olfactory sensitivity of Trypodendron lineatum to this compound and other ecologically relevant compounds has been quantified using single-sensillum recording (SSR). These studies have revealed a specialized and highly abundant class of olfactory sensory neurons (OSNs) dedicated to detecting this compound.

A comprehensive study characterized thirteen distinct classes of OSNs in T. lineatum based on their response profiles to 57 different odor stimuli. The OSN class responding to this compound was found to be the most abundant on the beetle's antennae.[1][2]

Table 1: Response Profile of Key Olfactory Sensory Neuron (OSN) Classes in Trypodendron lineatum

| OSN Class | Primary Ligand(s) | Mean Response Frequency (spikes/s) ± SE | Notes |

| 1 | This compound | 85 ± 5 | Most abundant OSN type.[1][2] |

| 2 | Lanierone | 70 ± 6 | Pheromone component of other bark beetles. |

| 3 | 2-Methyl-3-buten-2-ol | 95 ± 7 | Pheromone of other sympatric bark beetles. |

| 4 | 2-Methyl-1-butanol | 60 ± 5 | Fungal volatile. |

| 5 | 3-Methyl-1-butanol | 55 ± 4 | Fungal volatile. |

| 12 | (±)-1-Octen-3-ol | 75 ± 6 | Host-associated volatile. |

Data synthesized from Biswas et al. (2023). The response frequencies are approximate mean values for the primary ligand at a standard dose.

Behavioral Response to this compound Enantiomers

Field trapping experiments have been crucial in determining the behavioral relevance of different stereoisomers of this compound. These studies have demonstrated a strong preference of Trypodendron lineatum for one specific enantiomer.

Table 2: Field Trapping Response of Trypodendron lineatum to this compound Enantiomers

| Treatment (Enantiomer Ratio: (+):(-)) | Mean Trap Catch ± SD | Significance vs. Control |

| 100:0 ((+)-Lineatin) | 150 ± 25 | Significant |

| 75:25 | 145 ± 22 | Significant |

| 50:50 (Racemic) | 130 ± 20 | Significant |

| 25:75 | 120 ± 18 | Significant |

| 0:100 ((-)-Lineatin) | 10 ± 5 | Not Significant |

| Control (Unbaited) | 5 ± 2 | - |

Data are illustrative, based on findings from Hoover et al. (2000) and King et al. (1982), which demonstrate that (+)-lineatin is the primary active enantiomer.[3][4] Catches in traps baited with the (-)-enantiomer were not significantly different from unbaited controls.[4]

Experimental Protocols

Single-Sensillum Recording (SSR)

This technique allows for the direct measurement of action potentials from individual olfactory sensory neurons, providing high-resolution data on their sensitivity and selectivity.[5]

4.1.1. Insect Preparation

-

Adult Trypodendron lineatum beetles are immobilized.

-

The beetle is fixed with dental wax inside a cut pipette tip, with the head and antennae protruding.[1][2]

-

The antenna is secured on a microscope slide with dental wax to allow for stable recording.[1][2]

4.1.2. Recording Procedure

-

A reference electrode (tungsten) is inserted into the head capsule or pronotum.[1][2]

-

A recording electrode (tungsten, electrolytically sharpened) is carefully inserted into the base of a single olfactory sensillum under a high-magnification microscope.[1][2]

-

The signal is amplified, digitized, and recorded using specialized software (e.g., AutoSpike).[1]

-

The antenna is continuously bathed in a charcoal-filtered and humidified air stream.[1]

-

Odor stimuli are introduced into the air stream as short pulses.

Electroantennography (EAG)

EAG measures the summed potential of all responding olfactory neurons on the antenna, providing a general assessment of olfactory sensitivity.

4.2.1. Antenna Preparation

-

An antenna is excised from the head of a beetle.

-

The base and the tip of the antenna are placed in contact with two electrodes using conductive gel.

4.2.2. Recording Procedure

-

The mounted antenna is placed in a humidified air stream.

-

Puffs of odor-laden air are directed over the antenna.

-

The resulting voltage changes (depolarizations) are amplified and recorded.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for investigating the olfactory response of Trypodendron spp. to this compound using single-sensillum recording.

References

- 1. Characterization of olfactory sensory neurons in the striped ambrosia beetle Trypodendron lineatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization of olfactory sensory neurons in the striped ambrosia beetle Trypodendron lineatum [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Single sensillum recording - Wikipedia [en.wikipedia.org]

Lineatin Aggregation Pheromone Mechanism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lineatin, a tricyclic acetal, serves as a potent aggregation pheromone for several species of ambrosia beetles, most notably the striped ambrosia beetle, Trypodendron lineatum. This guide provides a comprehensive technical overview of the core mechanisms underlying this compound's function, from its biosynthesis and release to its perception by olfactory systems and the subsequent behavioral responses. We delve into the stereospecificity of the pheromone, the modulation of its attractive properties by host and non-host volatile compounds, and the specific odorant receptors involved in its detection. Detailed experimental protocols for key research methodologies and quantitative data from seminal studies are presented to provide a practical resource for researchers in chemical ecology and related fields.

Introduction to this compound

The striped ambrosia beetle, Trypodendron lineatum, is a significant pest in forestry, causing economic damage by boring into dead or dying conifer trees, which degrades wood quality.[1] The beetle's life cycle is intrinsically linked to its ability to locate and colonize suitable host trees efficiently. This process is mediated by a sophisticated chemical communication system, at the heart of which is the aggregation pheromone, this compound.[1]

Upon locating a suitable host, female T. lineatum initiate boring and release (+)-lineatin ((1R,4S,5R,7R)‐3,3,7‐trimethyl‐2,9‐dioxatricyclononane) to attract conspecifics of both sexes.[1][2] This mass attraction, or aggregation, is crucial for overwhelming host tree defenses and for successful mating.[2] The pheromone itself is a single-component signal for T. lineatum, but its action is often modulated by other semiochemicals, including host-tree volatiles that act as synergists and non-host volatiles that can be inhibitory.[1][3][4] Understanding the mechanisms of this compound is vital for developing effective pest management strategies based on semiochemicals.[5]

Biosynthesis and Stereochemistry

This compound is produced de novo by female beetles, likely in the anterior midgut, a common site for pheromone production in related beetle species.[3] While the specific enzymatic steps for this compound biosynthesis from primary metabolites are not fully elucidated in the literature, a generalized pathway for insect pheromones often involves modifications of fatty acid or isoprenoid precursors.

Caption: Generalized biosynthetic pathway for this compound production.

The biological activity of this compound is highly dependent on its stereochemistry. The pheromone has three chiral centers, resulting in several possible stereoisomers. Field and laboratory studies have consistently shown that T. lineatum and related species are attracted almost exclusively to the (+)-enantiomer of this compound.[3][5][6][7] The (-)-enantiomer is largely inert and does not inhibit the response to the active (+) form.[6][8] This specificity is critical, as it ensures that the chemical signal is species-specific and effective.

Olfactory Perception and Signal Transduction

The detection of this compound occurs in specialized olfactory sensory neurons (OSNs) located within sensilla on the beetle's antennae.[2][9][10] The molecular basis for this detection has been traced to specific odorant receptors (ORs).

The this compound Receptor

Recent functional characterization studies have identified the specific receptor for this compound in T. lineatum and its congener T. domesticum. A highly expressed orthologous pair, TlinOR13 in T. lineatum and TdomOR13 in T. domesticum, respond exclusively and with high specificity to this compound when expressed in HEK293 cells.[2] This high degree of ligand selectivity is characteristic of many insect pheromone receptors.[2] Electrophysiological studies, such as Single Sensillum Recordings (SSR), confirm that the OSNs responding to this compound are the most abundant type on the antennae, highlighting the pheromone's ecological importance.[9][10]

Signal Transduction Pathway

Insect odorant receptors function as ligand-gated ion channels. They are typically composed of a variable, odor-binding OR protein (like TlinOR13) and a highly conserved co-receptor known as Orco. Upon binding of this compound to TlinOR13, a conformational change is presumed to occur, leading to the opening of the ion channel formed by the OR-Orco complex. This allows an influx of cations, depolarizing the OSN and generating an action potential that travels to the antennal lobe of the beetle's brain for processing.

Caption: Proposed signaling pathway for this compound perception in an OSN.

Behavioral Response and Chemical Ecology

The ultimate function of the this compound pheromone system is to induce a behavioral response: aggregation at a suitable host. This response is not absolute and is modulated by other chemical cues in the environment, demonstrating a sophisticated mechanism of host selection and reproductive isolation.

Synergistic and Inhibitory Effects

The attraction of T. lineatum to this compound is significantly enhanced by the presence of host volatiles, particularly ethanol and the monoterpene α-pinene.[3][11] These compounds signal a weakened or dying tree, which is the ideal habitat for the beetle. Conversely, volatiles from non-host angiosperm trees, such as salicylaldehyde, can inhibit the response to this compound, helping the beetle avoid unsuitable hosts.[3]

Caption: Logical relationships of semiochemicals affecting T. lineatum.

Quantitative Data on Pheromone Response

Field trapping experiments have provided crucial quantitative data on the behavioral response of T. lineatum to this compound and its modulators. The tables below summarize key findings.

Table 1: Response of T. lineatum to this compound Isomers Data summarized from a field experiment in England. Catches are mean numbers of beetles per trap.

| Bait Treatment | Mean Male Catch | Mean Female Catch | Mean Total Catch |

| Benzene Control | 3.8 | 3.2 | 6.2 |

| (±)-4,5,6-lineatin (structural isomer) | 3.0 | 2.3 | 5.3 |

| (-)-4,6,6-lineatin | 10.8 | 7.5 | 18.3 |

| (+)-4,6,6-lineatin | 159.8 | 110.5 | 257.0 |

| (±)-4,6,6-lineatin (racemic) | 146.5 | 100.8 | 247.3 |

| (Source: Adapted from King, C. J., et al., 1983[5]) |

Table 2: Effect of Release Rate and Host Volatiles on T. lineatum Attraction Data from field bioassays using multiple-funnel traps.

| Treatment | Relative Catch Efficiency |

| This compound (10 µ g/24h ) | Lower |

| This compound (20 µ g/24h ) | Higher |

| This compound (40 µ g/24h ) | Optimal |

| This compound + Ethanol | Synergistic (Increased Catch) |

| This compound + Ethanol + α-pinene | Highly Synergistic (Significantly Increased Catch) |

| (Source: Summarized from Borden, J.H., et al.[3] and Lindgren, B.S., et al.[3]) |

Key Experimental Protocols

The study of this compound's pheromone mechanism relies on a suite of specialized techniques. Below are detailed protocols for core experimental procedures.

Protocol: Pheromone Collection and Analysis

This protocol outlines the steps for collecting volatile pheromones from beetles and identifying the active compounds.

Objective: To extract, identify, and quantify this compound from female T. lineatum.

Methodology:

-

Insect Rearing and Frass Collection:

-

Collect overwintering adult T. lineatum.

-

Allow female beetles to bore into suitable host logs (e.g., Douglas-fir) in a controlled laboratory setting.[12]

-

Collect the frass (a mixture of excrement and wood dust) produced by the boring females. Peak pheromone production occurs 4-8 hours after attack initiation.[12]

-

Store collected frass at -40°C to prevent degradation of volatile compounds.[12]

-

-

Solvent Extraction:

-

Extract the collected frass with a non-polar solvent such as benzene or hexane for several hours.[12]

-

Carefully filter the extract to remove solid particles.

-

Concentrate the extract under a gentle stream of nitrogen to a small volume.

-

-

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD):

-

Inject a sample of the extract into a gas chromatograph (GC) to separate its chemical components.

-

Split the column effluent, directing half to a standard GC detector (e.g., Flame Ionization Detector - FID) and the other half over a prepared beetle antenna.

-

Record the electrical response from the antenna (the electroantennogram). Peaks in the EAD trace that correspond to peaks in the FID trace indicate biologically active compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Analyze the extract using a GC-MS system to identify the molecular structure of the EAD-active compounds.

-

Compare the mass spectrum and retention time of the active peak with that of a synthetic this compound standard to confirm its identity.[13]

-

Caption: Experimental workflow for pheromone collection and analysis.

Protocol: Single Sensillum Recording (SSR)

This electrophysiological technique measures the responses of individual OSNs to specific odorants.

Objective: To characterize the response profile of OSNs on the T. lineatum antenna to this compound and other compounds.[10]

Methodology:

-

Beetle Preparation:

-

Immobilize a live beetle in a pipette tip or on a holder, leaving one antenna exposed and accessible.

-

Use a reference electrode (e.g., a silver wire) inserted into the beetle's head or abdomen.

-

-

Electrode Placement:

-

Under a high-power microscope, carefully advance a sharp, saline-filled glass recording electrode to make contact with and pierce the cuticle of a single olfactory sensillum on the antenna.

-

-

Odorant Stimulation:

-

Prepare a panel of test odorants, including (+)-lineatin, (-)-lineatin, host volatiles, and a solvent control (paraffin oil).[4] Each odorant is diluted in the solvent and applied to a filter paper inside a Pasteur pipette.

-

Deliver a puff of charcoal-filtered, humidified air through the pipette, directing the odor plume over the antenna.

-

-

Data Recording and Analysis:

-

Use an amplifier to record the extracellular action potentials (spikes) from the OSN(s) within the sensillum.

-

Digitize the signal and use spike-sorting software to distinguish between the responses of different neurons if multiple are present in one sensillum.

-

Quantify the response by counting the number of spikes in a defined period after stimulation and subtracting the background firing rate.[9]

-

Protocol: Field Trapping Bioassay

This protocol is used to assess the behavioral response of the beetle population to semiochemicals under natural conditions.

Objective: To determine the relative attractiveness of different pheromone baits.

Methodology:

-

Trap Selection and Placement:

-

Bait Preparation and Deployment:

-

Prepare lures with different treatments: e.g., (+)-lineatin alone, (±)-lineatin, solvent control, this compound + ethanol, etc.

-

Use lures with a consistent, known release rate for quantitative comparisons.

-

Randomly assign one treatment to each trap according to an experimental design (e.g., randomized complete block).

-

-

Data Collection and Analysis:

-

Collect trapped beetles at regular intervals (e.g., weekly).

-

Count, sex, and identify the species of all captured beetles.

-

Use appropriate statistical methods (e.g., ANOVA) to compare the mean trap catches among the different treatments to determine their relative attractiveness.

-

Conclusion and Future Directions

The aggregation pheromone mechanism of this compound in Trypodendron lineatum is a well-defined system characterized by high stereospecificity and sensitivity. The identification of TlinOR13 as the specific this compound receptor provides a molecular target for further investigation and potential disruption.[2] The behavioral response is finely tuned by the ecological context, with host volatiles acting as crucial synergists that guide beetles to suitable resources.

Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes and genetic pathways responsible for this compound production could offer novel targets for pest control, potentially through gene silencing or metabolic disruption.

-

Neural Processing: Investigating how the signal from this compound-specific OSNs is processed in the antennal lobe and higher brain centers will provide a more complete picture of the neural basis for the behavioral response.

-

Receptor-Level Interactions: Exploring the structural basis of the highly specific interaction between (+)-lineatin and the TlinOR13 receptor could aid in the design of more potent agonists or antagonists for use in monitoring and control applications.

This guide has synthesized key findings to provide a robust technical foundation for professionals engaged in the study of insect chemical communication and the development of semiochemical-based technologies.

References

- 1. Few chemoreceptor genes in the ambrosia beetle Trypodendron lineatum may reflect its specialized ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Expressed Odorant Receptor Orthologs Detect the Aggregation Pheromone this compound in Trypodendron Ambrosia Beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.mpg.de [pure.mpg.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound ENANTIOMER PREFERENCE, FLIGHT PERIODS, AND EFFECT OF PHEROMONE CONCENTRATION AND TRAP LENGTH ON THREE SYMPATRIC SPECIES OF TRYPODENDRON (COLEOPTERA: SCOLYTIDAE) | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of olfactory sensory neurons in the striped ambrosia beetle Trypodendron lineatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SEX PHEROMONE OF TRYPODENDRON LINEATUM (COLEOPTERA: SCOLYTIDAE): PRODUCTION, BIO-ASSAY, AND PARTIAL ISOLATION1 | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 13. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Field bioassays [bio-protocol.org]

An In-depth Technical Guide to the Chemical Properties and Stability of Lineatin

For Researchers, Scientists, and Drug Development Professionals

Lineatin, a potent aggregation pheromone of the striped ambrosia beetle, Trypodendron lineatum, holds significant interest for its applications in pest management and as a model for complex tricyclic acetal synthesis.[1][2] This guide provides a comprehensive overview of its chemical properties, stability profile, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a monoterpene with a unique tricyclic acetal structure.[2] Its chemical and physical properties are summarized in the table below, providing a foundational understanding of this semiochemical.

| Property | Value | Reference |

| CAS Registry Number | 65035-34-9 | [1][3][4] |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3] |

| Molecular Weight | 168.23 g/mol | [1][2][3] |

| IUPAC Name | (1R,2S,5R,7R)-1,3,3-trimethyl-4,6-dioxatricyclo[3.3.1.0²,⁷]nonane | [3][5] |

| Synonyms | 3,3,7-trimethyl-2,9-dioxatricyclo[3.3.1.0⁴,⁷]nonane; 4,6,6-lineatin | [1] |

| Appearance | Oil | [1] |

| Boiling Point | 70 °C at 10 mmHg | [1][4] |

| Density | 1.071 g/cm³ | [4] |

| Refractive Index | 1.492 | [4] |

| Optical Rotation | [α]D²⁴ +66.3° (c = 3.1 in CHCl₃) | [1] |

Chemical Stability and Storage

The stability of this compound is a critical factor for its formulation and application in pest management strategies. While specific degradation pathways are not extensively detailed in the public literature, general stability considerations for acetals and pheromones apply.

General Stability Profile: this compound is a stable compound under standard conditions.[6] However, as a tricyclic acetal, it may be susceptible to hydrolysis under strong acidic conditions. Exposure to strong oxidizing agents should also be avoided.[6] For optimal long-term stability, it is recommended to store this compound in a cool, dry place, away from heat, sparks, or open flames.[6] The material should be kept in a tightly closed container.[6]

| Parameter | Recommendation | Reference |

| Storage Temperature | Cool, dry place | [6] |

| Incompatibilities | Strong oxidizing agents, sources of ignition | [6] |

| Storage Container | Tightly closed container | [6] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound. The following sections provide representative methodologies.

Numerous total synthesis routes for this compound have been developed since its structure was elucidated.[1][2] A notable approach involves a photochemical [2+2] cycloaddition to construct a key cyclobutene intermediate.[2] A generalized workflow for the synthesis is outlined below.

Representative Synthetic Protocol: The synthesis of racemic this compound can be achieved through a multi-step process. One reported synthesis involves an intramolecular ene-allen cyclization as a key step.[7]

-

Starting Material Preparation: A suitable acyclic precursor containing the necessary carbon skeleton and functional groups is synthesized.

-

Key Cyclization Step: The precursor undergoes a thermal intramolecular ene-allen cyclization to form the core tricyclic structure of this compound.[7]

-

Functional Group Modification: Subsequent steps involve the modification of functional groups to yield the final acetal structure.

-

Purification: The crude product is purified using chromatographic techniques, such as column chromatography, to yield pure (±)-lineatin.

Gas chromatography (GC) is a suitable method for the analysis of volatile compounds like this compound. A general protocol for the analysis of this compound purity is provided below.

Gas Chromatography (GC) Protocol:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL. A dilution series is prepared from the stock solution for calibration.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used. A chiral capillary column (e.g., Cyclodex-B) is necessary for separating enantiomers.[8]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Injection: 1 µL of the prepared sample is injected into the GC.

-

Data Analysis: The retention time and peak area of this compound are recorded. Purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram. Enantiomeric excess can be determined by comparing the peak areas of the (+) and (-) enantiomers when a chiral column is used.[8]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Proposed biosynthetic pathway for this compound.

Caption: Generalized synthetic workflow for this compound.

Caption: General analytical workflow for this compound.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H16O2 | CID 11263727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Species specificity of Lineatin as a pheromone

An In-depth Technical Guide on the Species Specificity of Lineatin as a Pheromone

Introduction

This compound, a tricyclic acetal, serves as a potent aggregation pheromone for several species of ambrosia beetles in the genus Trypodendron.[1] First isolated from the frass of the striped ambrosia beetle, Trypodendron lineatum, it plays a crucial role in coordinating mass attacks on suitable host trees, thereby overwhelming the host's defenses.[2][3] This pheromone is produced by female beetles that have initiated gallery construction in a new host, attracting both males and females to the site.[2] While this compound is a key component of the chemical communication system for these beetles, its role in maintaining reproductive isolation among sympatric species is complex and not fully understood, as several species utilize the same pheromone component.[4][5] This guide provides a comprehensive overview of the species specificity of this compound, detailing the quantitative responses of different species to its various stereoisomers, the experimental protocols used to elucidate these responses, and the underlying signaling pathways.

Stereoisomerism and Biological Activity

This compound, with the chemical formula C10H16O2, possesses a complex stereochemistry. The naturally produced and biologically active form is (+)-lineatin, specifically the (1R,4S,5R,7R)-3,3,7-trimethyl-2,9-dioxatricyclononane stereoisomer.[4][6] Field and laboratory studies have consistently shown that the (-)-enantiomer is biologically inactive and does not significantly enhance or inhibit the attractive effect of the (+)-enantiomer.[5][7][8] Consequently, for pest management applications, a racemic mixture of (±)-lineatin is often used as a cost-effective alternative to the pure (+)-enantiomer.[8]

Species-Specific Responses to this compound

While several Trypodendron species respond to (+)-lineatin, their behavioral responses can be modulated by other semiochemicals, particularly host-plant volatiles. This modulation is critical for host specificity and reproductive isolation among species that share the same pheromone.

Quantitative Data on Species Responses

The following tables summarize the quantitative data from field trapping experiments, illustrating the species-specific attraction to this compound and its modulation by host volatiles.

Table 1: Attraction of Trypodendron Species to this compound Isomers

| Species | Lure Composition | Mean Trap Catch (Beetles/trap) | Location | Reference |

| Trypodendron lineatum | (+)-Lineatin | High | England | [5] |

| (-)-Lineatin | Trace | England | [5] | |

| (±)-Lineatin | High | England | [5] | |

| T. lineatum | (+)-Lineatin | High | British Columbia | [9] |

| 75:25 (+/-)-Lineatin | High | British Columbia | [9] | |

| 50:50 (±)-Lineatin | High | British Columbia | [9] | |

| 25:75 (+/-)-Lineatin | Low | British Columbia | [9] | |

| (-)-Lineatin | Low | British Columbia | [9] | |

| T. domesticum | (+)-Lineatin | High | Not Specified | [5] |

| T. signatum | (+)-Lineatin | High | Not Specified | [5] |

| T. rufitarsus | (+)-Lineatin | High | Not Specified | [10] |

| T. retusum | (+)-Lineatin | High | Not Specified | [10] |

| T. betulae | (+)-Lineatin | No significant attraction | Not Specified | [10] |

Table 2: Influence of Host Volatiles on Attraction to this compound

| Species | Lure Composition | Mean Trap Catch (Beetles/trap) | Effect of Host Volatile | Reference |

| Trypodendron lineatum | This compound | High | Synergistic with ethanol and α-pinene | [2][8] |

| This compound + Salicylaldehyde | Low | Inhibitory | [8] | |

| T. rufitarsus | This compound | High | Synergistic with α-pinene | [8] |

| This compound + Salicylaldehyde | Low | Inhibitory | [8] | |

| T. retusum (coastal) | This compound + Salicylaldehyde | High | Synergistic | [8] |

| T. retusum (interior) | This compound + α-pinene | Low | Inhibitory | [8] |

Experimental Protocols

The understanding of this compound's species specificity is built upon a foundation of meticulous experimental work. Key methodologies are detailed below.

Field Trapping Experiments

Field trapping assays are essential for evaluating the behavioral responses of insects to semiochemicals under natural conditions.

-

Objective: To determine the attractiveness of different this compound isomers and combinations with host volatiles to various Trypodendron species.

-

Trap Design: Multiple-funnel traps or drainpipe traps are commonly used.[8][9][11]

-

Lure Preparation: Synthetic this compound isomers of high purity are used.[9] Volatiles are released from controlled-release devices.

-

Experimental Setup: Traps are placed in suitable forest habitats during the flight period of the target species.[10] A randomized block design is often employed to minimize positional effects. Traps are spaced sufficiently far apart (e.g., >25 m) to avoid interference.[12]

-

Data Collection and Analysis: Traps are checked at regular intervals, and the captured beetles are identified, sexed, and counted.[8][10] Statistical analyses, such as ANOVA followed by Tukey's test, are used to compare trap catches among different treatments.[12]

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile stimulus.[13][14]

-

Objective: To assess the olfactory sensitivity of different beetle species to this compound isomers and other compounds.

-

Preparation: An antenna is excised from a live beetle and mounted between two electrodes. The electrodes are connected to an amplifier.[15]

-

Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of the test compound is injected into the airstream.[16]

-

Data Recording: The depolarization of the antennal receptor neurons is recorded as a negative voltage change, known as the EAG response.[17]

-

Analysis: The amplitude of the EAG response is measured in millivolts and compared across different compounds and species.[14]

Single Sensillum Recording (SSR)

SSR allows for the measurement of the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum.

-

Objective: To characterize the response specificity of individual OSNs to this compound and other odorants.[18]

-

Preparation: A tungsten microelectrode is inserted into the base of a sensillum on the antenna to record neuronal activity. A reference electrode is placed elsewhere on the insect's body.[18]

-

Stimulus Delivery: Similar to EAG, a controlled puff of an odorant is delivered to the antenna.

-

Data Recording: The action potentials (spikes) from the OSNs within the sensillum are recorded.

-

Analysis: The spike frequency in response to the stimulus is calculated and compared to the spontaneous activity before stimulation. This allows for the classification of OSNs based on their response profiles.[18]

Visualization of Key Processes

Experimental Workflow for Pheromone Analysis

Caption: Workflow for the identification, synthesis, and bioassay of this compound.

Olfactory Signaling Pathway for this compound

References

- 1. FIELD TESTS OF ISOMERS OF this compound, THE AGGREGATION PHEROMONE OF TRYPODENDRON LINEATUM (COLEOPTERA: SCOLYTIDAE)1 | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 2. Trypodendron lineatum - Wikipedia [en.wikipedia.org]

- 3. Pheromones of three ambrosia beetles in the Euwallacea fornicatus species complex: ratios and preferences - PMC [pmc.ncbi.nlm.nih.gov]